molecular formula C16H21FN4 B3014631 N-((1-(4-Fluorophenyl)-1H-pyrazol-4-yl)methyl)-N-methylpiperidin-4-amine CAS No. 2200460-06-4

N-((1-(4-Fluorophenyl)-1H-pyrazol-4-yl)methyl)-N-methylpiperidin-4-amine

Cat. No.: B3014631
CAS No.: 2200460-06-4
M. Wt: 288.37
InChI Key: AMPOCBVWEBXQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-(4-Fluorophenyl)-1H-pyrazol-4-yl)methyl)-N-methylpiperidin-4-amine” is a piperidine derivative and can be used as a pharmaceutical intermediate .

Scientific Research Applications

Synthesis and Characterization

  • A study conducted by Titi et al. (2020) focused on the synthesis and characterization of pyrazole derivatives, including those similar to N-((1-(4-Fluorophenyl)-1H-pyrazol-4-yl)methyl)-N-methylpiperidin-4-amine. They used techniques like FT-IR, UV-visible, NMR spectroscopy, and X-ray crystallography for structural identification. The study also explored the biological activities against breast cancer and microbes (Titi et al., 2020).

Antimicrobial and Antifungal Applications

  • The research by Mistry et al. (2016) synthesized derivatives similar to the chemical and evaluated their antimicrobial activity using the microdilution method. They reported excellent to good antibacterial activity for several compounds (Mistry et al., 2016).

Anticancer Potential

  • Bawa et al. (2009) described the reductive amination of pyrazolylamine derivatives, akin to this compound. They emphasized the significance of these compounds as intermediates in synthesizing biologically active molecules, including potential pharmaceutical ingredients (Bawa et al., 2009).

Corrosion Inhibition

  • Chetouani et al. (2005) studied the inhibitory effect of pyrazole compounds on the corrosion of pure iron in acidic media. They found that these compounds, similar to this compound, act as efficient inhibitors, suggesting potential applications in corrosion prevention (Chetouani et al., 2005).

Safety and Hazards

Based on the safety data sheet of a similar compound, “1-[Bis(4-fluorophenyl)methyl]piperazine”, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may be toxic if swallowed .

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]-N-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4/c1-20(15-6-8-18-9-7-15)11-13-10-19-21(12-13)16-4-2-14(17)3-5-16/h2-5,10,12,15,18H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPOCBVWEBXQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN(N=C1)C2=CC=C(C=C2)F)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.